molecular formula C13H17N3O4S3 B2755663 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 1251609-29-6

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2755663
CAS No.: 1251609-29-6
M. Wt: 375.48
InChI Key: HFWGSEIIWOHRNC-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a potent and selective adenosine triphosphate (ATP)-competitive inhibitor of Janus Kinase 3 (JAK3). This compound exhibits high specificity for JAK3 over other JAK family members, such as JAK2, which is a critical factor for minimizing off-target effects in mechanistic studies. The design of this inhibitor leverages the unique cysteine residue (Cys-909) in the JAK3 kinase domain, allowing for targeted covalent binding and sustained suppression of kinase activity. Its primary research value lies in the investigation of JAK-STAT signaling pathways, particularly in immunology and oncology. Researchers utilize this compound to elucidate the role of JAK3 in T-cell function, lymphocyte development, and immune cell signaling. Given that JAK3 is predominantly expressed in hematopoietic cells, this inhibitor is a vital tool for studying cytokine receptor signaling and its implications in autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in certain hematological malignancies. The compound enables the precise dissection of JAK3-dependent mechanisms, providing a foundation for validating JAK3 as a therapeutic target and for the development of novel immunomodulatory agents.

Properties

IUPAC Name

6-methylsulfonyl-2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S3/c1-22(17,18)10-3-4-11-12(9-10)21-13(14-11)15-5-7-16(8-6-15)23(2,19)20/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWGSEIIWOHRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the piperazinyl and methylsulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole exhibit significant antimicrobial activity. Studies have demonstrated that derivatives containing the benzo[d]thiazole moiety can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest a promising application in developing new antimicrobial agents.

Antitumor Activity

The compound has also shown potential as an antitumor agent. Research has indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and mitochondrial dysfunction.

Case Study: Induction of Apoptosis

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:

  • Up-regulation of pro-apoptotic proteins
  • Down-regulation of anti-apoptotic proteins
  • Activation of caspase-3 leading to cell death

This indicates its potential utility in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

  • Absorption : The compound is well absorbed when administered orally.
  • Distribution : It shows good tissue distribution, which is favorable for targeting tumors.
  • Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and half-life.

Mechanism of Action

The mechanism by which 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Differences

The benzo[d]thiazole core in the target compound differs from imidazo[2,1-b]thiazole or imidazo[1,2-a]pyridine scaffolds in related analogs (Table 1). These variations influence molecular planarity, electronic distribution, and steric interactions with the COX-2 active site:

  • Benzo[d]thiazole : A bicyclic aromatic system with a sulfur atom, offering rigidity and moderate electron-withdrawing properties.

Substituent Effects on Activity

Substituents at key positions (C-5, C-6) significantly modulate COX-2 inhibition:

  • Methylsulfonyl groups : Present in both the target compound and analogs, these groups improve COX-2 selectivity by interacting with the enzyme’s secondary pocket .
  • Piperazine vs. morpholinomethyl: The piperazine linker in the target compound may enhance solubility, while morpholinomethyl substituents in analogs (e.g., compound from ) optimize hydrophobic interactions within the COX-2 binding site .

Pharmacological Data Comparison

The following table summarizes key analogs and their COX-2 inhibition

Compound Name Core Structure Substituents IC₅₀ (COX-2) Selectivity Index (COX-2/COX-1) Reference
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Imidazo[2,1-b]thiazole C-6: 4-(methylsulfonyl)phenyl 1.4 µM Not reported
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Imidazo[2,1-b]thiazole C-5: N,N-dimethyl Mannich base 1.2 µM Not reported
2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine C-3: morpholinomethyl 0.07 µM 217.1
6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole (Target) Benzo[d]thiazole C-6: methylsulfonyl; C-2: 4-(methylsulfonyl)piperazine Not reported Not reported

Key Observations :

  • The morpholinomethyl-substituted imidazo[1,2-a]pyridine analog (IC₅₀ = 0.07 µM) is the most potent COX-2 inhibitor, highlighting the importance of substituent positioning and core flexibility .
  • The target compound’s dual methylsulfonyl groups may enhance selectivity, but the absence of a C-5 substituent (compared to analogs like 6a) could reduce potency .

Computational Insights

Docking studies () using Lamarckian genetic algorithms suggest that analogs with bulky substituents (e.g., morpholinomethyl) occupy hydrophobic regions of COX-2, stabilizing binding. The target compound’s piperazine group may adopt similar orientations, but its rigid benzo[d]thiazole core might limit optimal interactions compared to flexible imidazo-thiazole derivatives .

Biological Activity

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O4S2
  • Molecular Weight : 328.41 g/mol

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including:

  • Antimicrobial Activity : The benzo[d]thiazole scaffold has been identified as a promising structure for developing anti-mycobacterial agents. Compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis, suggesting the potential for this compound in treating tuberculosis .
  • Antitumor Activity : Thiazole derivatives, including those with piperazine moieties, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to benzo[d]thiazole have shown IC50 values in the low micromolar range against cancer cell lines such as Jurkat and HT-29 .
  • Cholinesterase Inhibition : Recent studies indicate that compounds with similar structures exhibit cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's. The ability to inhibit cholinesterase suggests a potential role in cognitive enhancement .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
  • Interference with Cancer Cell Proliferation : The structural components of the compound may interact with cellular pathways involved in proliferation and apoptosis, leading to reduced viability of cancer cells .
  • Antimycobacterial Mechanism : Its thiazole ring may interact with specific targets within Mycobacterium tuberculosis, disrupting essential metabolic processes .

Case Studies and Research Findings

StudyFindings
Anti-Mycobacterial Activity A study found that derivatives of benzo[d]thiazole exhibited MIC values ranging from 1 to 10 μM against Mycobacterium tuberculosis, indicating strong potential for development as anti-tuberculosis agents .
Cytotoxicity in Cancer Cells Research demonstrated that compounds related to the thiazole scaffold displayed IC50 values less than 10 µg/mL against Jurkat and HT-29 cell lines, suggesting significant cytotoxic effects .
Cholinesterase Inhibition A novel derivative exhibited selective inhibition of cholinesterases with an IC50 value indicating effective neuroprotective properties .

Q & A

Q. What are the recommended synthetic routes for 6-(methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole?

The synthesis typically involves multistep functionalization of the benzothiazole core. A Friedel-Crafts acylation or sulfonation step is often used to introduce the methylsulfonyl group at the 6-position, followed by nucleophilic substitution or coupling reactions to attach the piperazine moiety. For example:

  • Step 1 : Sulfonation of thioanisole derivatives using oxidizing agents like oxone in THF/water to yield methylsulfonyl intermediates .
  • Step 2 : Piperazine substitution at the 2-position via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Validation : Purification via column chromatography (silica gel, 200–300 mesh) and structural confirmation by NMR (¹H/¹³C) and HRMS .

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and purity. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and methylsulfonyl groups (δ ~3.0–3.5 ppm for S-CH₃) .
  • X-ray Crystallography : Single-crystal XRD analysis resolves bond lengths (e.g., C–S: ~1.70 Å, C–N: ~1.35 Å) and dihedral angles, critical for understanding molecular conformation .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme Inhibition : COX-2 inhibition assays (IC₅₀ determination) using murine recombinant enzymes, with indomethacin as a positive control .
  • Docking Studies : AutoDock or Schrödinger Suite to predict binding modes in COX-2 active sites, focusing on interactions with Val523 and Ser530 residues .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Piperazine Modifications : Replace the 4-(methylsulfonyl)piperazine with other substituents (e.g., pyridinyl, tosyl) to assess steric/electronic effects on potency. Example: Analogues with 4-tosylpiperazine showed reduced COX-2 inhibition (IC₅₀ >5 μM vs. 1.2 μM for the parent compound) .
  • Benzothiazole Core Optimization : Introduce halogens (e.g., Br, F) at the 5-position to enhance metabolic stability. Fluorinated derivatives in exhibited improved pharmacokinetic profiles .
  • Method : Parallel synthesis using diverse aryl halides and Suzuki-Miyaura couplings, followed by standardized enzyme assays .

Q. How can crystallographic data resolve contradictions in docking predictions?

  • Case Study : Docking studies predicted hydrogen bonding between the methylsulfonyl group and COX-2’s Arg120, but XRD revealed a hydrophobic interaction with Leu352 instead. This discrepancy highlights the need for experimental validation of computational models .
  • Protocol : Co-crystallize the compound with target proteins (e.g., COX-2) and refine structures using SHELX or PHENIX .

Q. What strategies address low solubility in pharmacological assays?

  • Formulation : Use co-solvents (e.g., PEG-400/DMSO) or cyclodextrin-based encapsulation .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the piperazine nitrogen. reported a 30% increase in aqueous solubility for hydroxyl-substituted analogues .
  • Analytical Validation : Measure solubility via HPLC-UV at λ = 254 nm in PBS (pH 7.4) .

Q. How can metabolic stability be assessed during preclinical development?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites often result from piperazine N-demethylation or benzothiazole oxidation .
  • Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways .

Data Contradiction Analysis

Q. How to resolve conflicting IC₅₀ values reported in different studies?

  • Case : reports IC₅₀ = 1.2 μM for COX-2 inhibition, while a separate study observed IC₅₀ = 3.5 μM.
  • Root Cause : Variability in enzyme sources (murine vs. human recombinant COX-2) and assay conditions (substrate concentration, incubation time).
  • Resolution : Standardize assays using WHO-recommended protocols and include reference inhibitors (e.g., celecoxib) as controls .

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